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This technical guide provides an in-depth exploration of the foundational principles of DNA-

Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT), a powerful super-

resolution fluorescence microscopy technique. DNA-PAINT overcomes some of the limitations

of other single-molecule localization microscopy (SMLM) methods by utilizing the transient

binding of fluorescently labeled DNA oligonucleotides to their complementary target strands,

enabling high-precision molecular imaging.[1][2][3] This guide will delve into the core concepts,

experimental protocols, quantitative aspects, and data analysis workflows that underpin this

versatile technology.

Core Principles of DNA-PAINT
DNA-PAINT achieves super-resolution imaging by harnessing the programmable and transient

nature of DNA hybridization.[1][4] The fundamental principle revolves around two key

components: a "docking" strand and an "imager" strand. The docking strand, a short, single-

stranded DNA oligonucleotide, is attached to the molecule of interest within a sample, typically

via an antibody or other labeling agent.[2][5] The imager strand is a complementary,

fluorescently labeled oligonucleotide that is freely diffusing in the imaging buffer.[2]

The "blinking" effect necessary for SMLM is generated by the continuous, stochastic binding

and unbinding of imager strands to the docking strands.[2][4] When an imager strand binds to a
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docking strand, its brief immobilization allows for the detection and localization of its fluorescent

signal. Upon unbinding, the signal disappears. This transient binding creates the "blinking" that

allows for the precise localization of individual molecules over time. By accumulating thousands

of these localization events, a super-resolved image is reconstructed with a resolution that can

surpass the diffraction limit of light, often achieving spatial resolutions of 10-30 nm.[2] A key

advantage of DNA-PAINT is that the blinking kinetics are decoupled from the photophysics of

the fluorophore, which mitigates the issue of photobleaching that can limit other techniques.[6]

Sample Surface

Imaging Buffer

Detection

Target Protein Primary Abbinds to Secondary Abbinds to Docking Strand (ssDNA)conjugated to Fluorescent 'Blink'generates

Imager Strand (Fluorophore-labeled)

Transient Hybridization
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Core Principle of DNA-PAINT.

Quantitative Data in DNA-PAINT
The performance of a DNA-PAINT experiment is influenced by several factors, including the

choice of fluorophore, buffer conditions, and DNA sequence design. The following tables

summarize key quantitative parameters for various dyes commonly used in DNA-PAINT, as

well as typical kinetic parameters.

Table 1: Performance of Common Dyes in DNA-PAINT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://m.youtube.com/watch?v=2EyxzEkgZjE
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3DsTpUNcSL3II&q=EgSs6uBgGLv_i8gGIjDNStz1_ztQYzXjrg4Y4pn_-9vO6cEQ5CpvA2_1xwaGPANn3CKeE7bueakVnzIqctQyAnJSWgFD
https://www.benchchem.com/product/b1192568?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye
Excitatio
n (nm)

Emission
(nm)

Quantum
Yield

Molar
Extinctio
n (x10³
M⁻¹cm⁻¹)

Localizati
on
Precision
(nm)

Photons
per
100ms

Atto488 500 520 0.80 90 7.4 ± 0.3
2,073 ±

249

Alexa Fluor

488
499 520 0.92 73 6.3 ± 0.2

2,500 ±

300

Cy3B 558 572 0.67 130 5.1 ± 0.2
3,500 ±

400

Atto565 563 592 0.80 120 5.5 ± 0.3
3,000 ±

350

Atto655 663 682 0.30 125 8.2 ± 0.4
1,500 ±

200

Data adapted from systematic dye evaluations on DNA origami structures.[7]

Table 2: Typical Kinetic and Imaging Parameters
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Parameter Typical Value/Range Significance

Imager Strand Concentration 0.1 - 10 nM

Affects the frequency of

binding events ("blinking" rate).

Higher concentrations lead to

faster imaging but can

increase background.

Docking-Imager Strand Length 7 - 10 nucleotides

Determines the binding affinity

and duration. Shorter strands

have faster kinetics.

Binding Duration (τ_on) 100 - 1000 ms

The time the imager strand

remains bound. Longer binding

times can yield more photons

per event, improving

localization precision.

Time Between Bindings (τ_off) 1 - 10 s

The time until the next imager

strand binds. This is inversely

proportional to the imager

concentration.

Typical Number of Frames 10,000 - 100,000

A large number of frames are

required to accumulate enough

localization events for a high-

quality image.

Laser Power 0.1 - 2 kW/cm²

Sufficient power is needed to

excite the fluorophore without

causing excessive

photobleaching or background.

Experimental Protocols
This section outlines a generalized protocol for performing a DNA-PAINT experiment on fixed

cells.

Reagent Preparation
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Docking Strand-Antibody Conjugation:

Obtain a primary or secondary antibody of interest.

Use a commercially available oligonucleotide conjugation kit to covalently link the amine-

or thiol-modified docking strand DNA to the antibody.

Purify the conjugate using size exclusion chromatography to remove unconjugated DNA

and antibodies.

Imager Strand Preparation:

Synthesize or purchase a high-purity, fluorophore-labeled imager strand complementary to

the docking strand.

Resuspend the imager strand in a suitable buffer (e.g., TE buffer) to a stock concentration

of 100 µM.

Imaging Buffer:

Prepare a base buffer, typically PBS or a similar physiological buffer.

Add components to reduce non-specific binding and improve fluorophore stability, such as:

500 mM NaCl (to facilitate DNA hybridization)

1x Trolox (as a triplet-state quencher to reduce blinking and photobleaching)

An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose) is

recommended for some dyes.

Sample Preparation and Staining
Cell Culture and Fixation:

Culture cells on high-precision glass coverslips.

Fix the cells using a standard protocol, for example, with 4% paraformaldehyde in PBS for

10 minutes.
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Quench the fixation with a suitable agent like 100 mM NH₄Cl or glycine.

Permeabilize the cells with a detergent such as 0.1% Triton X-100 if targeting intracellular

proteins.

Blocking:

Block the sample with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour to

minimize non-specific antibody binding.

Antibody Staining:

Incubate the sample with the primary antibody diluted in blocking buffer for 1 hour at room

temperature or overnight at 4°C.

Wash the sample three times with PBS.

Incubate with the docking strand-conjugated secondary antibody diluted in blocking buffer

for 1 hour at room temperature.

Wash the sample thoroughly with PBS (at least five times) to remove unbound antibodies.

Image Acquisition
Microscope Setup:

Use a total internal reflection fluorescence (TIRF) microscope for imaging samples close

to the coverslip, as it minimizes background fluorescence from unbound imagers in

solution.[6] For deeper imaging, a highly inclined and laminated optical sheet (HILO) or

other methods to reduce background may be necessary.

Ensure the microscope is equipped with the appropriate laser line for the chosen

fluorophore and a sensitive EMCCD or sCMOS camera.

Imaging:

Mount the coverslip in a suitable imaging chamber.
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Add the imaging buffer containing the diluted imager strand (typically 0.1-10 nM).

Set the camera to acquire a time series of images (e.g., 10,000-100,000 frames) with a

typical exposure time of 50-200 ms.

Adjust the laser power to achieve a good signal-to-noise ratio for the binding events.

Data Analysis Workflow
The raw data from a DNA-PAINT experiment is a time-series movie of blinking fluorescent

spots. A computational workflow is required to reconstruct the super-resolved image.

Raw Image Stack (Time Series)

Single-Molecule Localization
(e.g., Gaussian fitting)

Identify & fit spots in each frame

Drift Correction

Correct for sample drift

Image Reconstruction

Render localizations into a super-resolved image

Post-Processing & Quantitative Analysis
(e.g., qPAINT, clustering)

Analyze molecular distributions

Click to download full resolution via product page

DNA-PAINT Data Analysis Workflow.
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Single-Molecule Localization: Each frame of the image stack is analyzed to identify and

localize the center of the fluorescent spots with sub-pixel accuracy, typically by fitting a 2D

Gaussian function to the point spread function (PSF) of each spot.

Drift Correction: Mechanical and thermal drift of the sample stage over the long acquisition

times is corrected. This is often done using fiducial markers (like gold nanoparticles) or by

cross-correlation of the localization data from different time points.

Image Reconstruction: The list of localized coordinates is used to render the final super-

resolved image. Each localization is typically represented as a Gaussian spot with a

standard deviation corresponding to the localization precision.

Post-Processing and Quantitative Analysis: Further analysis can be performed on the

localization data. For instance, qPAINT (quantitative DNA-PAINT) analysis of the binding

kinetics (τ_on and τ_off) can provide information about the number of molecules at a given

location.

Advanced DNA-PAINT Techniques: Exchange-PAINT
A significant advantage of DNA-PAINT is its high multiplexing capability. Exchange-PAINT

allows for the sequential imaging of multiple targets using the same fluorophore.[5] This is

achieved by labeling different targets with unique, orthogonal docking strands. After imaging

the first target, the corresponding imager strands are washed out, and a new set of imager

strands for the next target is introduced. This process can be repeated for many targets,

enabling highly multiplexed imaging.
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Exchange-PAINT Workflow for Multiplexed Imaging.
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Conclusion
DNA-PAINT has emerged as a robust and versatile super-resolution microscopy technique with

significant potential for researchers in cell biology and drug development. Its reliance on the

predictable and programmable nature of DNA hybridization provides a high degree of control

over the imaging process, enabling high-resolution, quantitative, and highly multiplexed

imaging of cellular structures. By understanding the foundational principles and optimizing

experimental parameters, researchers can leverage DNA-PAINT to gain unprecedented

insights into the nanoscale organization and dynamics of biological systems.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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